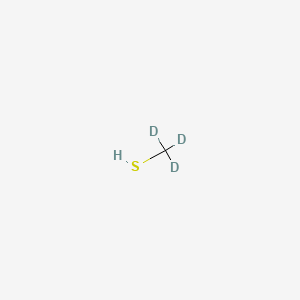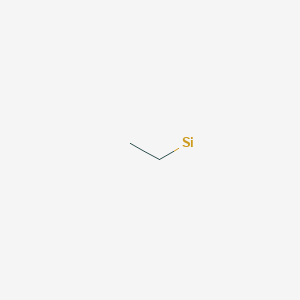
(+)-Gallocatechin-13C3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(+)-Gallocatechin-13C3 is a naturally occurring flavanol, a type of catechin, which is a polyphenolic compound found in various plants. It is known for its antioxidant properties and is commonly found in green tea, cocoa, and certain fruits. The compound has garnered significant interest due to its potential health benefits, including anti-inflammatory, anti-carcinogenic, and cardiovascular protective effects.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Gallocatechin-13C3 typically involves the use of starting materials such as catechol and phloroglucinol. The synthetic route includes several steps:
Condensation Reaction: Catechol and phloroglucinol undergo a condensation reaction in the presence of an acid catalyst to form a flavan-3-ol intermediate.
Hydrogenation: The intermediate is then subjected to hydrogenation under specific conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound often involves extraction from natural sources such as green tea leaves. The extraction process includes:
Solvent Extraction: Using solvents like ethanol or methanol to extract the compound from plant material.
Purification: The extract is then purified using techniques such as column chromatography to isolate this compound.
化学反应分析
Types of Reactions
(+)-Gallocatechin-13C3 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones, which are reactive species that can further participate in polymerization reactions.
Reduction: The compound can be reduced to form dihydroflavanols.
Substitution: It can undergo substitution reactions where hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like acetic anhydride can be used for acetylation reactions.
Major Products
Oxidation: Quinones and polymerized products.
Reduction: Dihydroflavanols.
Substitution: Acetylated derivatives.
科学研究应用
(+)-Gallocatechin-13C3 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the behavior of flavanols and their interactions with other molecules.
Biology: Investigated for its role in cellular signaling pathways and its effects on gene expression.
Medicine: Studied for its potential therapeutic effects in treating diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders.
Industry: Utilized in the food and cosmetic industries for its antioxidant properties.
作用机制
The mechanism of action of (+)-Gallocatechin-13C3 involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Anti-inflammatory Effects: It inhibits the activity of pro-inflammatory enzymes and cytokines.
Anti-carcinogenic Properties: It induces apoptosis in cancer cells and inhibits tumor growth by modulating signaling pathways such as the PI3K/Akt pathway.
相似化合物的比较
(+)-Gallocatechin-13C3 is compared with other similar compounds such as (-)-Epicatechin, (+)-Catechin, and (-)-Epigallocatechin. While all these compounds share a similar flavanol structure, this compound is unique due to its specific stereochemistry and the presence of the 13C3 isotope, which makes it a valuable tool in metabolic studies and tracing experiments.
Similar Compounds
(-)-Epicatechin: Known for its cardiovascular benefits.
(+)-Catechin: Commonly found in tea and has antioxidant properties.
(-)-Epigallocatechin: Found in green tea and known for its anti-carcinogenic effects.
属性
分子式 |
C15H14O7 |
|---|---|
分子量 |
309.24 g/mol |
IUPAC 名称 |
(2R,3S)-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromene-3,5,7-triol |
InChI |
InChI=1S/C15H14O7/c16-7-3-9(17)8-5-12(20)15(22-13(8)4-7)6-1-10(18)14(21)11(19)2-6/h1-4,12,15-21H,5H2/t12-,15+/m0/s1/i5+1,12+1,15+1 |
InChI 键 |
XMOCLSLCDHWDHP-VVLZGXIRSA-N |
手性 SMILES |
[13CH2]1[13C@@H]([13C@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C(=C3)O)O)O)O |
规范 SMILES |
C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C(=C3)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1,10-dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,9-diol;hydrochloride](/img/structure/B12055360.png)

![2-[[5-(trifluoromethyl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]amino]pyridine-3-carboxylic acid](/img/structure/B12055377.png)
![5-(3-Methylphenyl)-4-{[(E)-(2,3,4-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12055385.png)
![1-(4-Chlorophenyl)-2-({5-[(2-isopropyl-5-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-YL}sulfanyl)ethanone](/img/structure/B12055386.png)

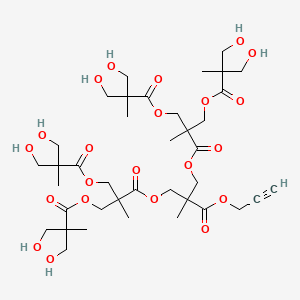
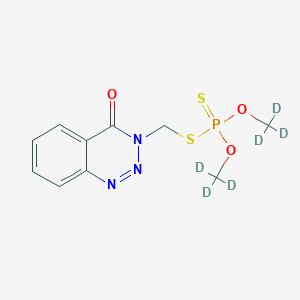
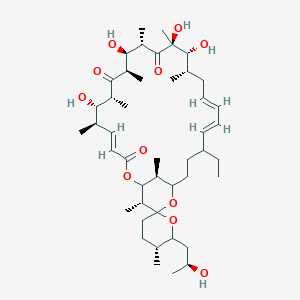
![methyl 4-{(E)-[(2-thienylacetyl)hydrazono]methyl}benzoate](/img/structure/B12055408.png)

